(5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone
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Overview
Description
(5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone is an organic compound characterized by its complex structure, which includes benzoyl, dinitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone typically involves the benzoylation of substituted phenols under low temperature conditions. The reaction is catalyzed by anhydrous aluminum chloride, leading to the formation of hydroxy benzophenones through a Fries rearrangement . Another method involves the reaction of 2-(4-benzoyl-2-bromo-phenoxy) acetic acid with thionyl chloride and triethylamine in 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield amines, while substitution can lead to various substituted derivatives.
Scientific Research Applications
(5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to interact with bacterial cell division proteins, inhibiting their function and thereby exhibiting antimicrobial activity . The compound’s effects are mediated through its binding to these targets, disrupting essential biological processes.
Comparison with Similar Compounds
(2,5-Dimethylphenyl)phenylmethanone: Shares structural similarities but differs in its substitution pattern.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Another benzoyl-substituted compound with distinct biological activities.
Uniqueness: (5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl, dinitrophenyl, and phenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H12N2O6 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(5-benzoyl-2,4-dinitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C20H12N2O6/c23-19(13-7-3-1-4-8-13)15-11-16(20(24)14-9-5-2-6-10-14)18(22(27)28)12-17(15)21(25)26/h1-12H |
InChI Key |
JLVGDLCYDLJCML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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